3-(2-Hydroxyethyl)oxolane-3-carbaldehyde
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Hydroxyethyl)oxolane-3-carbaldehyde typically involves the reaction of oxirane with an aldehyde under controlled conditions. The reaction is carried out in the presence of a catalyst, often an acid or base, to facilitate the ring-opening of the oxirane and subsequent formation of the oxolane ring.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and purity, with careful control of temperature, pressure, and catalyst concentration.
Chemical Reactions Analysis
Types of Reactions
3-(2-Hydroxyethyl)oxolane-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: The hydroxyl group can undergo substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides are used in the presence of a base or acid catalyst.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Primary or secondary alcohols.
Substitution: Ethers or esters.
Scientific Research Applications
3-(2-Hydroxyethyl)oxolane-3-carbaldehyde has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Employed in the study of biochemical pathways and enzyme reactions.
Medicine: Investigated for its potential therapeutic properties and as an intermediate in drug synthesis.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals
Mechanism of Action
The mechanism of action of 3-(2-Hydroxyethyl)oxolane-3-carbaldehyde involves its reactivity with various biological molecules. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The hydroxyl group can participate in hydrogen bonding, influencing the compound’s interactions with other molecules.
Comparison with Similar Compounds
Similar Compounds
- 3-(2-Hydroxyethyl)oxolane-2-carbaldehyde
- 3-(2-Hydroxyethyl)oxolane-4-carbaldehyde
- 3-(2-Hydroxyethyl)oxolane-5-carbaldehyde
Uniqueness
3-(2-Hydroxyethyl)oxolane-3-carbaldehyde is unique due to its specific structural arrangement, which imparts distinct reactivity and stability compared to its isomers. This uniqueness makes it particularly valuable in applications requiring precise chemical behavior.
Properties
Molecular Formula |
C7H12O3 |
---|---|
Molecular Weight |
144.17 g/mol |
IUPAC Name |
3-(2-hydroxyethyl)oxolane-3-carbaldehyde |
InChI |
InChI=1S/C7H12O3/c8-3-1-7(5-9)2-4-10-6-7/h5,8H,1-4,6H2 |
InChI Key |
SBWDDBFPWZALLF-UHFFFAOYSA-N |
Canonical SMILES |
C1COCC1(CCO)C=O |
Origin of Product |
United States |
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